

# Pik-75: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Pik-75   |           |
| Cat. No.:            | B1354059 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

**Pik-75**, an imidazo[1,2-a]pyridine derivative, emerged from early phosphoinositide 3-kinase (PI3K) inhibitor discovery programs as a potent, ATP-competitive inhibitor with notable selectivity for the p110α isoform. This technical guide provides a comprehensive overview of the discovery and development history of **Pik-75**, detailing its mechanism of action, key experimental findings, and the methodologies employed in its characterization. Despite its promise in preclinical studies, challenges including off-target effects and poor in vivo stability ultimately precluded its clinical development. This document serves as a detailed resource for researchers in the fields of kinase inhibition and drug discovery, offering insights into the evolution of PI3K inhibitors and the multifaceted nature of small molecule drug development.

## **Discovery and Development History**

The discovery of **Pik-75** is rooted in the broader effort to develop selective inhibitors of the PI3K family, particularly the p110 $\alpha$  isoform (PIK3CA), which is frequently mutated in human cancers. Early work by Hayakawa et al. in 2007 led to the synthesis and biological evaluation of a series of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110 $\alpha$  inhibitors. This research identified **Pik-75** as a lead compound with potent inhibitory activity.

Subsequent characterization, notably by Knight et al. in 2006, positioned **Pik-75** within a pharmacological map of the PI3K family, highlighting its selectivity for p110α. However, these



studies also began to reveal a more complex pharmacological profile, including potent inhibition of the DNA-dependent protein kinase (DNA-PK). Further research uncovered that **Pik-75** also targets other kinases, including cyclin-dependent kinase 9 (CDK9), contributing to its cytotoxic effects. While **Pik-75** demonstrated efficacy in preclinical models of glioma and mantle cell lymphoma, its development was ultimately halted due to its broad target profile, overall toxicity, and lack of in vivo stability.

## **Mechanism of Action**

Pik-75 exerts its biological effects through the inhibition of multiple key signaling kinases.

#### 2.1. PI3K Pathway Inhibition

The primary mechanism of action of **Pik-75** is the inhibition of the catalytic activity of PI3K, with a strong preference for the p110 $\alpha$  isoform.[1][2] Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that phosphorylate the 3'-hydroxyl group of phosphoinositides, generating important second messengers such as phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] These second messengers recruit and activate downstream effectors, most notably the serine/threonine kinase Akt. The activation of Akt triggers a cascade of signaling events that promote cell survival, growth, and proliferation.

By inhibiting p110 $\alpha$ , **Pik-75** blocks the production of PIP3, leading to a dose-dependent decrease in the phosphorylation and activation of Akt.[2][3] This disruption of the PI3K/Akt signaling pathway is a central component of **Pik-75**'s anti-proliferative and pro-apoptotic effects.





Click to download full resolution via product page

Figure 1: Pik-75 Inhibition of the PI3K/Akt Signaling Pathway.

## 2.2. Off-Target Effects



Beyond its effects on PI3K, **Pik-75** has been shown to potently inhibit other kinases, which contributes to its complex biological activity.

- DNA-Dependent Protein Kinase (DNA-PK): Pik-75 is a potent inhibitor of DNA-PK, a key enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair.[1]
- Cyclin-Dependent Kinase 9 (CDK9): Pik-75 has been identified as a dual inhibitor of PI3K and CDK9.[4][5] CDK9 is a component of the positive transcription elongation factor b (P-TEFb), which is crucial for the transcription of short-lived anti-apoptotic proteins like Mcl-1. Inhibition of CDK9 by Pik-75 leads to the downregulation of Mcl-1, promoting apoptosis.[6]

These off-target activities, particularly the dual inhibition of PI3K and CDK9, are thought to contribute to the potent induction of apoptosis observed with **Pik-75** treatment in various cancer cell lines.[4][7]

## **Quantitative Data Summary**

The inhibitory activity of **Pik-75** against various kinases has been determined in numerous studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of **Pik-75** against PI3K Isoforms

| PI3K Isoform | IC50 (nM) | Reference |
|--------------|-----------|-----------|
| ρ110α        | 5.8       | [1][2]    |
| p110β        | 1300      | [1][2]    |
| p110y        | 76        | [1][2]    |
| p110δ        | 510       | [1]       |

Table 2: In Vitro Inhibitory Activity of **Pik-75** against Other Kinases



| Kinase | IC50 (nM) | Reference |
|--------|-----------|-----------|
| DNA-PK | 2         | [1]       |
| CDK9   | -         | [4][5]    |
| mTOR   | -         | [2]       |

Table 3: Cellular Activity of Pik-75

| Cell Line   | Assay               | IC50 (nM)  | Reference |
|-------------|---------------------|------------|-----------|
| CHO-IR      | Akt Phosphorylation | 78         | [3]       |
| Mino (MCL)  | Cell Viability      | 1.5 - 10.9 | [4]       |
| Rec-1 (MCL) | Cell Viability      | 1.5 - 10.9 | [4]       |

## **Key Experimental Protocols**

## 4.1. PI3K Enzyme Activity Assay (Radioactive)

This protocol describes a method to determine the enzymatic activity of PI3K by measuring the incorporation of radioactive phosphate into a lipid substrate.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. selleckchem.com [selleckchem.com]
- 2. A Pharmacological Map of the PI3-K Family Defines a Role for p110α in Insulin Signaling -PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIK-75 overcomes venetoclax resistance via blocking PI3K-AKT signaling and MCL-1 expression in mantle cell lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.de [promega.de]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Pik-75: A Technical Guide to its Discovery, Development, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354059#pik-75-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com